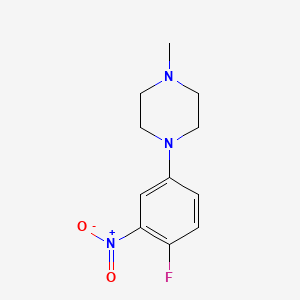

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWWLNGQGSKVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-Fluoro-3-nitrochlorobenzene or related halogenated nitroaromatic compounds

- N-methylpiperazine as the nucleophile

- Solvents such as N,N-dimethylformamide (DMF)

- Bases such as potassium carbonate or salts of wormwood (used as a base in some patents)

Reaction Conditions

- Temperature range: 120–140 °C for substitution reactions

- Reaction time: 10–24 hours depending on substrate and conditions

- Use of sealed reactors or autoclaves for controlled heating

- Stirring and temperature monitoring for uniform reaction

Detailed Preparation Methods

Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrochlorobenzene with N-methylpiperazine

A representative method involves the following steps (adapted from patent CN101168532A):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluoro-3-nitrochlorobenzene (1 mol), N-methylpiperazine (1 mol), DMF (700 mL), potassium carbonate or salt of wormwood (1 mol) | Mix in a 1L flask with mechanical stirring, heat to 120–140 °C, react for 10–24 hours | 80–90 |

| 2 | Remove DMF under vacuum | Concentrate reaction mixture | - |

| 3 | Add water (1000 mL), stir and dissolve | Prepare for extraction | - |

| 4 | Extract with ethyl acetate | Separate organic phase | - |

| 5 | Adjust aqueous phase pH to acidic with HCl | Precipitate impurities | - |

| 6 | Adjust aqueous phase pH to basic (pH 8–11) with alkali | Precipitate product | - |

| 7 | Filter and dry | Obtain crude this compound | 80–90 |

The reaction proceeds via displacement of the chlorine atom by the piperazine nitrogen, facilitated by the electron-withdrawing nitro group and the activating fluoro substituent.

Catalytic Hydrogenation (Optional Reduction Step)

In some synthetic routes, the nitro group is reduced to an amine to obtain 1-(4-fluoro-3-aminophenyl)-4-methylpiperazine as a further intermediate.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Crude this compound, 5% Pd/C catalyst (5 g), methanol (600 mL) | Hydrogenation at 40–60 °C under 5 MPa hydrogen pressure for 1–2 hours | 85–90 |

| 2 | Filter catalyst | Remove Pd/C catalyst | - |

| 3 | Distill off methanol | Concentrate product | - |

| 4 | Cool and filter solids | Obtain 1-(4-fluoro-3-aminophenyl)-4-methylpiperazine | - |

This step is useful for further functionalization or pharmaceutical intermediate synthesis.

Research Findings and Optimization

- Base Selection: Potassium carbonate and salts of wormwood have been successfully used as bases to facilitate the nucleophilic substitution with high yields (80–90%).

- Solvent Effects: DMF is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents, enabling efficient reaction kinetics.

- Temperature and Time: Higher temperatures (up to 140 °C) accelerate the reaction but require careful control to avoid decomposition. Reaction times of 10–24 hours are typical.

- Purification: pH adjustment and extraction steps effectively isolate the target compound as an orange solid with good purity.

- Catalytic Hydrogenation: Use of 5% Pd/C under moderate hydrogen pressure provides high conversion rates to the amine intermediate without over-reduction or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 4-Fluoro-3-nitrochlorobenzene | 1 mol scale |

| Nucleophile | N-methylpiperazine | 1 mol scale |

| Base | Potassium carbonate or salt of wormwood | 1 mol scale |

| Solvent | N,N-Dimethylformamide (DMF) | 700 mL per mol |

| Reaction temperature | 120–140 °C | Controlled heating |

| Reaction time | 10–24 hours | Depending on temperature |

| Hydrogenation catalyst | 5% Pd/C | 5 g per 1 mol intermediate |

| Hydrogen pressure | 5 MPa | For catalytic reduction |

| Hydrogenation temp | 40–60 °C | Mild conditions |

| Yields (SNAr step) | 80–90% | High efficiency |

| Yields (Hydrogenation) | 85–90% | High purity amine intermediate |

Analyse Chemischer Reaktionen

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine has been explored for various scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer activities.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Bioconjugation: It is employed in bioconjugation techniques for the immobilization of biomolecules onto surfaces, facilitating the development of biosensors and diagnostic tools.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The position of fluorine significantly impacts electronic distribution. Para-fluoro substitution (as in the target compound) increases resonance stabilization compared to ortho-fluoro analogs .

- The absence of fluorine in 1-Methyl-4-(4-nitrophenyl)piperazine simplifies synthesis but reduces electrophilicity at the aromatic ring .

Functional Group Variations

Key Observations :

- Thiocarbamoyl derivatives exhibit agricultural utility, modulating enzyme activity (e.g., acetolactate synthase) without direct inhibition .

- Trifluoromethyl groups enhance metabolic stability and membrane permeability, making such analogs valuable in drug discovery .

Pharmacologically Active Analogs

Key Observations :

Stability Trends :

- Nitro-containing derivatives (e.g., target compound) may exhibit photodegradation risks, necessitating dark storage.

- Piperazine-thiazole hybrids (e.g., CAS 923821-13-0) show enhanced thermal stability due to rigid heterocyclic cores .

Biologische Aktivität

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1216614-11-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), particularly type B, which is involved in the metabolism of neurotransmitters such as serotonin and phenylethylamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior .

- Anticancer Activity : Research indicates that derivatives containing piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated antiproliferative activity against breast cancer cell lines, with IC50 values indicating potent inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs.

Case Studies

Several studies have explored the therapeutic implications of compounds related to this compound:

- Anticancer Properties : In a study examining various piperazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacological Effects : The inhibition of MAO by this compound has been linked to potential antidepressant effects. By increasing serotonin levels through MAO inhibition, these compounds may offer therapeutic benefits for mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine, and what intermediates are critical for structural validation?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A brominated nitro precursor (e.g., 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine) is reacted with a fluorinating agent (e.g., KF in DMF). Key intermediates include tert-butyl-protected indole derivatives for coupling reactions (Table 9, ). Structural validation relies on -NMR to confirm fluorine substitution and piperazine ring integrity (Appendix in ).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm aromatic substitution patterns and piperazine methyl groups ( ).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 365.3 g/mol for analogs; ).

- IR Spectroscopy : Identifies nitro (-NO) and C-F stretches ().

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Ascentis® Express C18) and UV detection at 254 nm. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities. Purity ≥95% is typical ().

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilic substitution kinetics ().

- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve fluorination efficiency ().

- Temperature Control : Maintain 80–100°C for 12–24 hours to minimize side reactions ().

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Replace the 4-fluoro-3-nitro group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups. Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase I/II; ).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes with modified substituents ().

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and incubation times ( vs. 5).

- Purity Reassessment : Confirm compound integrity via LC-MS and eliminate solvent residues (e.g., DMSO artifacts; ).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values with 95% confidence intervals ( ).

Q. What in silico tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Metabolic Stability : Use liver microsome models (e.g., human hepatocytes) to identify metabolic hotspots (e.g., nitro reduction; ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.